N'-hydroxy-4-methoxypyrimidine-2-carboximidamide
Description
N’-hydroxy-4-methoxypyrimidine-2-carboximidamide is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the nitrogen atom, a methoxy group at the fourth carbon, and a carboximidamide group at the second carbon
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxypyrimidine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O2/c1-12-4-2-3-8-6(9-4)5(7)10-11/h2-3,11H,1H3,(H2,7,10) |
InChI Key |
DQTKLXGSFRZTBH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NC(=NC=C1)/C(=N/O)/N |
Canonical SMILES |
COC1=NC(=NC=C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-4-methoxypyrimidine-2-carboximidamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using hydroxylamine or a similar reagent.
Formation of the Carboximidamide Group: The carboximidamide group can be formed by reacting the intermediate compound with an appropriate amidine reagent.
Industrial Production Methods: Industrial production of N’-hydroxy-4-methoxypyrimidine-2-carboximidamide may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: N’-hydroxy-4-methoxypyrimidine-2-carboximidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Methanol, halides, and other nucleophiles under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Diabetes Management
N'-hydroxy-4-methoxypyrimidine-2-carboximidamide has been identified as a modulator of the GPR119 receptor, which plays a crucial role in glucose homeostasis. The compound exhibits potential in treating diabetes mellitus and related conditions such as hyperglycemia, insulin resistance, and metabolic syndrome. Studies have shown that compounds in this class can effectively lower blood sugar levels and improve insulin sensitivity, making them promising candidates for diabetes treatment .
Cardiovascular Diseases
The modulation of GPR119 by this compound also suggests its utility in addressing cardiovascular diseases associated with diabetes. The compound may help mitigate complications such as retinopathy, neuropathy, and nephropathy, which are prevalent in diabetic patients . Additionally, its effects on lipid metabolism could be beneficial in managing dyslipidemia and hypertension.
Cancer Therapeutics
Research indicates that this compound may have applications in cancer therapy due to its ability to influence cell signaling pathways involved in tumor growth and metastasis. The compound's potential to inhibit aberrant cell signaling is particularly relevant in the context of neoplastic diseases . This opens avenues for further exploration into its use as an adjunct treatment in oncology.
Mechanistic Insights
The efficacy of this compound is largely attributed to its interaction with specific protein targets involved in metabolic regulation and cellular signaling:
- GPR119 Modulation : This compound enhances the activity of GPR119, leading to increased insulin secretion and improved glucose tolerance.
- Epigenetic Regulation : The compound may also influence epigenetic mechanisms by inhibiting bromodomain-mediated recognition of acetylated proteins, which is crucial for gene expression regulation in various diseases .
Clinical Trials
Several clinical trials have investigated the effects of compounds similar to this compound on diabetes management:
| Study Title | Objective | Results |
|---|---|---|
| Efficacy of GPR119 Agonists in Type 2 Diabetes | To assess the impact on glycemic control | Significant reduction in HbA1c levels observed |
| Cardiovascular Outcomes in Diabetic Patients | Evaluate cardiovascular risk reduction | Reduced incidence of cardiovascular events reported |
These studies underscore the therapeutic potential of the compound in managing diabetes and its complications.
Pharmacological Studies
Pharmacological evaluations have demonstrated the compound's low effective concentration (EC50 < 10 µM) for GPR119 activation, indicating strong bioactivity . Its pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it suitable for oral administration.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methoxypyrimidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboximidamide group can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- N’-hydroxy-2-methoxypyridine-4-carboximidamide
- 4,6-dihydroxy-2-methylpyrimidine
- 2-aminothiazole-4-carboxylate
Comparison: N’-hydroxy-4-methoxypyrimidine-2-carboximidamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
Biological Activity
N'-Hydroxy-4-methoxypyrimidine-2-carboximidamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a derivative of pyrimidine, characterized by its unique functional groups that contribute to its biological properties. The molecular formula is C6H8N4O, and it exists primarily as a hydrochloride salt in research applications.
The compound primarily acts as a ligand that interacts with various biological targets. Its mechanism involves:
- Metal Coordination : It has been shown to coordinate with metal ions, particularly nickel, which facilitates cross-coupling reactions in biochemical pathways.
- Enzyme Inhibition : The compound is studied for its potential as an enzyme inhibitor, impacting pathways relevant to disease states such as cancer and diabetes .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (concentration required for 50% inhibition) observed in different studies:
These findings indicate that the compound may selectively inhibit tumor cell growth while exhibiting lower toxicity toward normal cells.
Antioxidative Properties
The compound also displays antioxidative activity, which is crucial for mitigating oxidative stress-related damage in cells. In vitro assays have shown that this compound can reduce oxidative stress markers significantly compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study evaluated the antiproliferative effects on multiple cancer cell lines and found that derivatives of N'-hydroxy-4-methoxypyrimidine exhibited varying degrees of activity, with some compounds showing selective toxicity towards specific cancer types .
- Mechanistic Insights : Research into the mechanism revealed that the compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation could explain its antiproliferative effects. For instance, it was noted to induce apoptosis in MCF-7 cells through caspase activation .
- Enzyme Inhibition Studies : Further investigations highlighted its role as an inhibitor of enzymes involved in glucose metabolism, suggesting potential applications in managing diabetes through modulation of α-amylase and α-glucosidase activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
